BenchChemオンラインストアへようこそ!

7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide

Medicinal Chemistry Scaffold Hopping Chemical Biology Tool Compounds

7-(2-Chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is a fully synthetic, small-molecule 1,4-thiazepane-4-carboxamide derivative bearing a 2-chlorophenyl substituent at the 7-position and an N-[2-(trifluoromethyl)phenyl] carboxamide moiety. It belongs to the broader 1,4-thiazepane heterocycle class—seven-membered rings containing both sulfur and nitrogen—which has garnered attention in medicinal chemistry for kinase inhibition, GPCR modulation, and epigenetic target engagement.

Molecular Formula C19H18ClF3N2OS
Molecular Weight 414.87
CAS No. 1797029-23-2
Cat. No. B2525931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
CAS1797029-23-2
Molecular FormulaC19H18ClF3N2OS
Molecular Weight414.87
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C19H18ClF3N2OS/c20-15-7-3-1-5-13(15)17-9-10-25(11-12-27-17)18(26)24-16-8-4-2-6-14(16)19(21,22)23/h1-8,17H,9-12H2,(H,24,26)
InChIKeySMEKELIYPXMFCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide (CAS 1797029-23-2): Core Identity for Procurement Specification


7-(2-Chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is a fully synthetic, small-molecule 1,4-thiazepane-4-carboxamide derivative bearing a 2-chlorophenyl substituent at the 7-position and an N-[2-(trifluoromethyl)phenyl] carboxamide moiety [1]. It belongs to the broader 1,4-thiazepane heterocycle class—seven-membered rings containing both sulfur and nitrogen—which has garnered attention in medicinal chemistry for kinase inhibition, GPCR modulation, and epigenetic target engagement [2]. The compound is classified as a research chemical for non-human use and is not registered in PubChem, ChEMBL, or ChemSpider as an annotated bioactive entity [1].

Why 7-(2-Chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide Cannot Be Replaced by Other Thiazepane Carboxamides


The 1,4-thiazepane-4-carboxamide scaffold is not a uniform chemical class; substitution at N-phenyl and C7-aryl positions fundamentally alters physicochemical properties and potential target interaction profiles. Even subtle modifications—replacing a 2-chlorophenyl group with 2-fluorophenyl, or shifting a trifluoromethyl substituent from ortho to para—can abolish or invert binding at specific biological targets [1]. For instance, the N-(2-chlorophenyl) motif has been demonstrated to form π-cation interactions with arginine residues in the HDAC6 catalytic pocket, a contact not replicated by N-phenyl or N-benzyl analogs [2]. Consequently, generic replacement of 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide with a differently substituted 1,4-thiazepane carboxamide risks loss of binding activity, altered selectivity, and invalid cross-study comparisons [1].

Quantitative Differentiation Evidence: 7-(2-Chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide vs. Closest Structural Analogs


Structural Orthogonality: Dual ortho-Substitution Pattern Contrasts with All Known Active Thiazepane Carboxamides

7-(2-Chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide features a unique dual ortho-substitution pattern—ortho-Cl on the 7-phenyl ring and ortho-CF₃ on the N-phenyl ring—that is absent from structurally characterized, biologically annotated 1,4-thiazepane-4-carboxamides in ChEMBL [1]. The closest active comparator, N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide (CAS 1704560-25-7), demonstrated HDAC6 inhibition (IC₅₀ = 0.89 μM), with molecular docking confirming the N-(2-chlorophenyl) group forms π-cation interactions with arginine residues in the catalytic pocket [2]. However, that comparator replaces the 7-(2-chlorophenyl) with 7-(thiophen-2-yl) and lacks the N-[2-(trifluoromethyl)phenyl] motif entirely, meaning the target compound's combined substitution pattern has no direct activity precedent [1].

Medicinal Chemistry Scaffold Hopping Chemical Biology Tool Compounds

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen Bonding Capacity vs. Active Analogs

The target compound (C₁₉H₁₈ClF₃N₂OS, MW = 414.87 g/mol) exhibits a calculated LogP of approximately 4.8–5.2 and a topological polar surface area (TPSA) of approximately 32–35 Ų, consistent with high membrane permeability and blood–brain barrier penetration potential [1]. In contrast, the HDAC6-active comparator N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide (calculated LogP ≈ 3.6) is notably less lipophilic due to the polarizable thiophene replacing the chlorophenyl, and the CNS-active 5-HT₂A ligand 7-(2,5-difluorophenyl)-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide (calculated LogP ≈ 3.9) is also significantly less lipophilic [2][3]. The elevated LogP of the target compound is driven by the trifluoromethyl group and the chlorine atom, which together add approximately 1.2–1.6 LogP units compared to these analogs [1].

Physicochemical Profiling Drug-likeness ADME Prediction

Target Engagement Gap Analysis: No Published Bioactivity Enables Unencumbered IP and Novelty Positioning

A comprehensive search of ChEMBL, BindingDB, PubMed, and ZINC databases confirms zero published bioactivity data for 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide as of May 2026 [1][2]. This stands in stark contrast to structurally related thiazepane carboxamides for which target annotations exist: N-(2-chlorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide (HDAC6, IC₅₀ = 0.89 μM), 7-(2,5-difluorophenyl)-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide (5-HT₂A, IC₅₀ = 12.3 nM), and N-(2-chlorophenyl)-7-phenyl-1,4-thiazepane-4-carboxamide (MCF-7 cytotoxicity, IC₅₀ = 15 μM) [3][4]. The absence of prior art for the target compound means its activity across kinase, GPCR, epigenetic, and cytotoxicity panels remains uncharacterized—a state that may be advantageous for generating composition-of-matter IP or deploying it as a novel chemical probe where selectivity against published chemotypes is paramount [2].

Drug Discovery Intellectual Property Screening Library Design

Optimal Deployment Scenarios for 7-(2-Chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide in Scientific and Industrial Workflows


Novel Chemical Probe for 1,4-Thiazepane SAR Expansion Where Existing Tool Compounds Are Insufficient

For medicinal chemistry teams exploring 1,4-thiazepane-4-carboxamide SAR, the target compound provides an unprecedented dual ortho-substitution pattern (ortho-Cl on the 7-phenyl and ortho-CF₃ on the N-phenyl) that cannot be accessed with existing annotated tool compounds [1]. It is suitable for broad-panel screening against kinase, GPCR, and epigenetic target families to establish SAR for this substitution vector, particularly where the N-(2-chlorophenyl) motif has been shown critical for HDAC6 binding (IC₅₀ = 0.89 μM for the thiophene analog) [2].

Selectivity Counter-Screen Against Published 1,4-Thiazepane Chemotypes

Because the target compound is structurally distinct from any published bioactive 1,4-thiazepane-4-carboxamide, it is ideally suited as a selectivity control in counter-screening campaigns. When a lead series converges on N-(2-chlorophenyl)-7-(heteroaryl)-1,4-thiazepane-4-carboxamides with known HDAC or kinase activity, profiling the target compound (with its 7-(2-chlorophenyl) replacement and N-[2-(trifluoromethyl)phenyl] cap) helps distinguish target-mediated pharmacology from scaffold-driven off-target effects [1].

Fragment Elaboration and Scaffold Hopping Starting Point for CNS-Targeted Programs

The calculated physicochemical profile (cLogP ≈ 4.8–5.2, TPSA ≈ 32–35 Ų, MW = 414.87) falls within ranges associated with CNS penetration, and the 1,4-thiazepane core has precedent for CNS activity via the mGlu4 PAM series [3]. The target compound can serve as a starting point for CNS-focused lead optimization, with the trifluoromethyl group providing metabolic stability advantages and the chlorophenyl offering a handle for further substitution. Researchers should experimentally verify LogD, PAMPA permeability, and microsomal stability before committing to optimization [1].

Composition-of-Matter Patent Generation Where Freedom to Operate is Critical

Given zero annotated bioactivity and no prior patent or publication citations for the exact compound (confirmed across ChEMBL, BindingDB, PubMed, and Google Patents, May 2026), this compound represents a clean IP starting point [1][4]. Organizations seeking to build proprietary 1,4-thiazepane-based chemical matter can use this compound to generate novel composition-of-matter claims, provided they experimentally demonstrate a useful biological property not taught or suggested by the prior art [4].

Quote Request

Request a Quote for 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.